

(R)-Razoxane: An In-depth Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: Razoxane, (R)-

Cat. No.: B1678840

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Razoxane, also known as Levrazoxane, is the (R)-enantiomer of Razoxane. It belongs to the bisdioxopiperazine class of compounds, which are known for their interactions with DNA topoisomerase II. While its counterpart, (S)-Razoxane (Dexrazoxane), is clinically used as a cardioprotective agent against anthracycline-induced cardiotoxicity, the mechanism of action of these agents extends beyond iron chelation to direct effects on cellular processes critical to cancer biology. This technical guide provides a comprehensive overview of the core mechanism of action of (R)-Razoxane, focusing on its role as a catalytic inhibitor of topoisomerase II and its subsequent effects on the cell cycle and apoptosis. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's molecular pharmacology.

Core Mechanism of Action: Catalytic Inhibition of Topoisomerase II

The primary molecular target of (R)-Razoxane is DNA topoisomerase II (Topo II), an essential enzyme that modulates the topological state of DNA. Unlike topoisomerase II "poisons" such as etoposide and doxorubicin, which stabilize the enzyme-DNA "cleavable complex" and lead to DNA strand breaks, (R)-Razoxane is a catalytic inhibitor. It traps the enzyme in a "closed-clamp" conformation, an intermediate state in the enzyme's catalytic cycle after ATP binding but

before DNA cleavage and re-ligation. This action prevents the enzyme from completing its function of decatenating and relaxing DNA, which is crucial for DNA replication and chromosome segregation.

Studies have demonstrated that the inhibitory effect of the bisdioxopiperazine class of drugs on topoisomerase II is independent of their chirality. Both (R)-Razoxane (Levrazoxane) and (S)-Razoxane (Dexrazoxane) are equally potent in their cytotoxicity and inhibition of topoisomerase II.[1] (R)-Razoxane, like its enantiomer, inhibits both isoforms of topoisomerase II, TOP2A and TOP2B.[2] The inhibition of TOP2A, which is highly expressed in proliferating cells, is central to the anti-cancer properties of (R)-Razoxane, while the inhibition of TOP2B, the predominant isoform in cardiomyocytes, is implicated in its cardioprotective effects when used in combination with anthracyclines.[2]

Quantitative Data on Topoisomerase II Inhibition and Cytotoxicity

While specific IC₅₀ values for the enzymatic inhibition of topoisomerase II by (R)-Razoxane are not readily available in the literature, the equivalent activity to Dexrazoxane allows for the use of its data as a surrogate. The antiproliferative effects of these compounds are directly correlated with their ability to inhibit topoisomerase II.

Compound	Cell Line	Assay	IC ₅₀ (μM)	Reference
Dexrazoxane	HL-60	Antiproliferation	9.59 ± 1.94	[3]
(R)-Razoxane (Levrazoxane)	CHO	Cytotoxicity	Equally cytotoxic to Dexrazoxane	[1]
(R)-Razoxane (Levrazoxane)	-	Topoisomerase II Inhibition	Equally inhibitory to Dexrazoxane	[1]

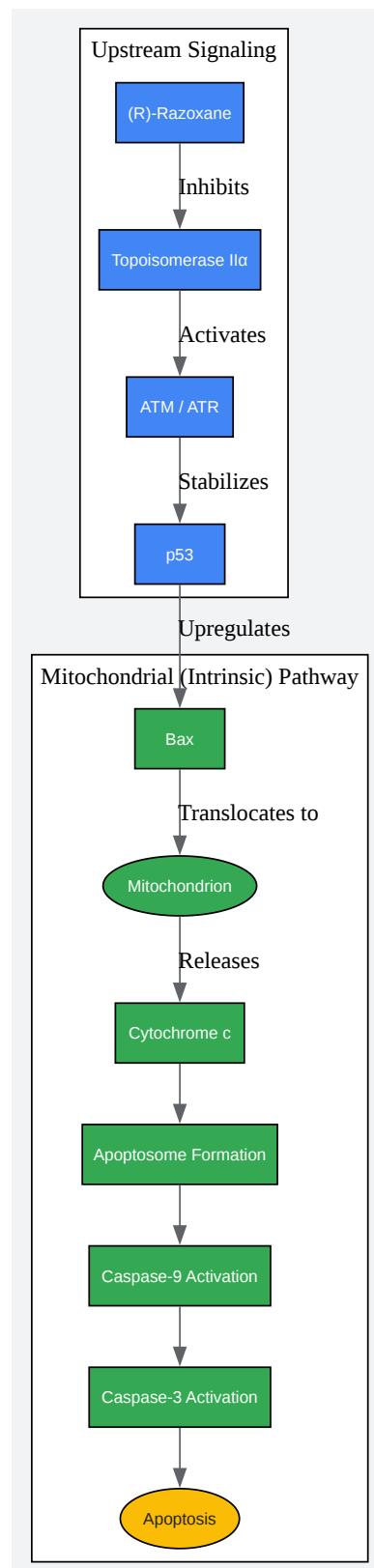
Effects on Cellular Processes

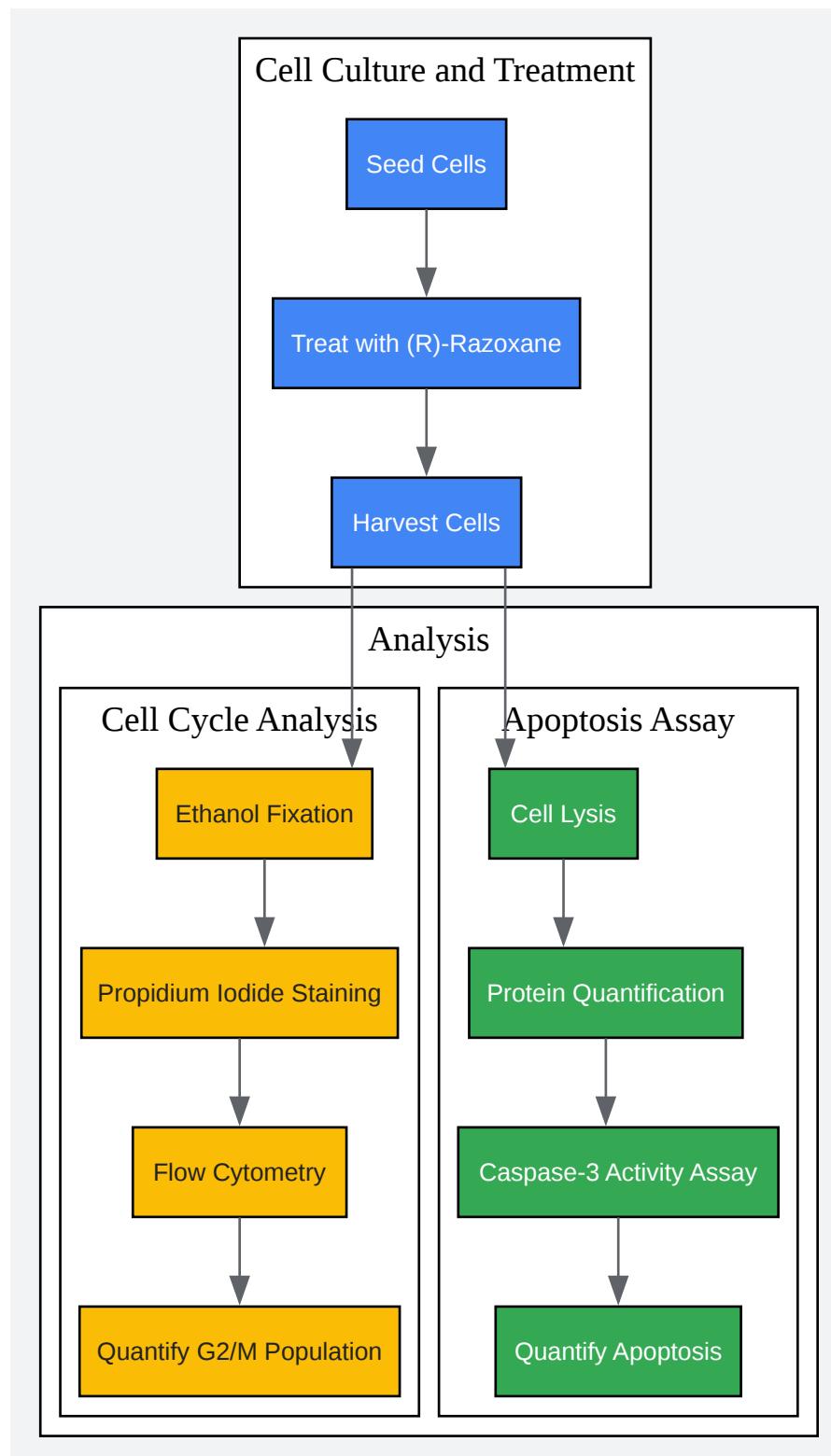
Cell Cycle Arrest at G2/M Phase

By inhibiting the catalytic activity of topoisomerase II, (R)-Razoxane prevents the proper segregation of sister chromatids during mitosis. This leads to the activation of the G2/M checkpoint, a critical cellular surveillance mechanism that halts the cell cycle to prevent cells

with damaged or improperly segregated chromosomes from dividing. The arrest in the G2 phase is dependent on the expression of TOP2A.^[4]

The signaling pathway leading to G2/M arrest following topoisomerase II inhibition by (R)-Razoxane involves the activation of the DNA damage response (DDR) pathway. The unresolved DNA catenanes are sensed by a complex involving the SMC5/6 complex and the protein kinases ATM and ATR, which act redundantly.^[4] These kinases then phosphorylate and activate their downstream effectors, Chk1 and Chk2. Activated Chk1 and Chk2 phosphorylate and inactivate the Cdc25C phosphatase. In its active, dephosphorylated state, Cdc25C is responsible for removing an inhibitory phosphate group from Cdk1 (also known as Cdc2). The inactivation of Cdc25C leads to the accumulation of phosphorylated, inactive Cdk1/Cyclin B complexes, which are the master regulators of entry into mitosis. This prevents the cell from proceeding into M phase, resulting in a G2 arrest.





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